

Pyridine-3-sulfonyl Chloride Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pyridine-3-sulfonyl chloride hydrochloride*

Cat. No.: *B152811*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride hydrochloride is a vital reagent in the fields of medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a pyridine ring activated by a sulfonyl chloride group, renders it a versatile building block for the introduction of the pyridin-3-ylsulfonyl moiety into a wide array of molecules. This functionality is of particular interest in drug discovery and development, as the pyridine ring is a common motif in many biologically active compounds, and the sulfonamide linkage provides desirable physicochemical and pharmacokinetic properties.

This technical guide provides an in-depth overview of the chemical and physical properties of **Pyridine-3-sulfonyl chloride hydrochloride**, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in drug development, most notably in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Chemical and Physical Properties

Pyridine-3-sulfonyl chloride hydrochloride is a white to off-white crystalline solid.^[1] It is hygroscopic and reacts with water, necessitating careful handling and storage in a dry environment.^{[1][2]} The hydrochloride salt form enhances the stability of the otherwise reactive sulfonyl chloride.^[1]

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₅ H ₄ ClNO ₂ S·HCl	[3]
Molecular Weight	214.07 g/mol	[3][4]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	135 - 137 °C	[3]
pKa	-1.77 ± 0.11 (Predicted)	[1]
Solubility	Sparingly soluble in water; Soluble in some organic solvents like dichloromethane and chloroform.	[1][5]

Reactivity and Stability

The reactivity of **Pyridine-3-sulfonyl chloride hydrochloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and thiols, leading to the formation of the corresponding sulfonamides, sulfonate esters, and thioesters.

The compound is sensitive to moisture and will hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid upon contact with water.[6] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[5] It is incompatible with strong oxidizing agents and bases.[2]

Experimental Protocols

Synthesis of Pyridine-3-sulfonyl Chloride Hydrochloride

Several methods for the synthesis of Pyridine-3-sulfonyl chloride and its hydrochloride salt have been reported. Two common approaches are detailed below.

Method 1: From 3-Aminopyridine

This method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.

- Step 1: Diazotization
 - Add 94 g (1 mol) of 3-aminopyridine to 670 mL of 6 mol/L hydrochloric acid in a reaction vessel.
 - Cool the mixture to 0-5 °C.
 - Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water, maintaining the temperature between 0-5 °C.
 - Subsequently, add a solution of 131 g of sodium fluoroborate in 260 mL of water, again keeping the temperature at 0-5 °C.
 - Stir the reaction mixture for 30-60 minutes at 0-5 °C.
 - Filter the resulting precipitate (the diazonium fluoroborate salt), wash it with cold 6 mol/L hydrochloric acid, and dry.^[3]
- Step 2: Sulfonyl Chlorination
 - In a separate flask, add 238 g (2 mol) of thionyl chloride to 500 mL of water, and cool to 0-5 °C.
 - Add 1 g (0.01 mol) of cuprous chloride to this solution.
 - Add the dried diazonium fluoroborate salt from the previous step in portions, maintaining the temperature at 0-5 °C.
 - Allow the reaction to proceed overnight at 0-5 °C.
 - Extract the product with dichloromethane.
 - Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and then brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[3] The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Method 2: From Pyridine-3-sulfonic acid

This protocol involves the direct chlorination of pyridine-3-sulfonic acid.

- Combine pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) in a reaction flask.
- Heat the mixture to reflux for 3 hours.
- After cooling, evaporate the mixture to dryness to obtain a yellow solid.
- Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.
- Carefully neutralize the solution with saturated sodium bicarbonate.
- Saturate the aqueous layer with sodium chloride and separate the organic phase.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under vacuum to yield pyridine-3-sulfonyl chloride as an orange liquid.
[1]

HPLC Analysis of Pyridine-3-sulfonyl Chloride

The following method can be used for the analysis of Pyridine-3-sulfonyl chloride content.

- Chromatographic Conditions:
 - Column: ACOSMOSIL C18-MS-II, 5 μ m, 4.6 \times 250 mm
 - Mobile Phase A: 0.2% tetrabutylammonium hydroxide phosphate buffer solution (prepared by diluting 20 mL of 10% tetrabutylammonium hydroxide and 1.36 g of potassium dihydrogen phosphate to 1000 mL with water, and adjusting the pH to 4.5 with phosphoric acid).

- Mobile Phase B: Acetonitrile
- Elution: Isocratic, with a preferred ratio of Mobile Phase A to Mobile Phase B of 62:38.
- Flow Rate: 1 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL^[7]

Applications in Drug Development

Pyridine-3-sulfonyl chloride hydrochloride is a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce the pyridin-3-ylsulfonyl group is highly valued in the design of molecules with specific biological activities.

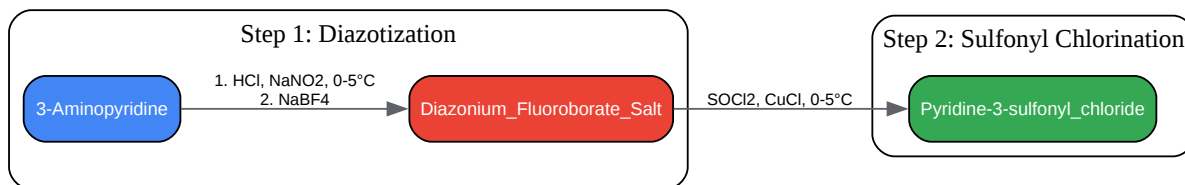
Synthesis of Vonoprazan

A prominent application of Pyridine-3-sulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.^{[6][8]} The synthesis involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with pyridine-3-sulfonyl chloride in the presence of a base to form 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, a key intermediate in the Vonoprazan synthesis pathway.^[9]

Formation of Sulfonamides

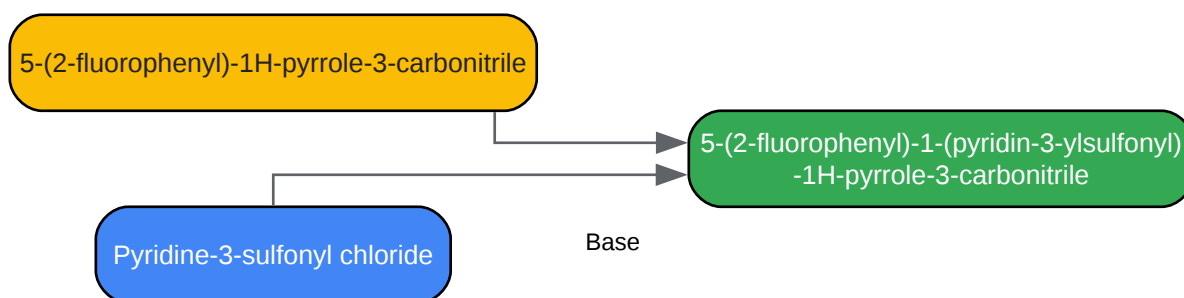
The reaction of Pyridine-3-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields sulfonamides. This reaction is widely employed in medicinal chemistry to synthesize compounds with a range of biological activities, including antimicrobial and anticancer properties. The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, with the subsequent elimination of hydrochloric acid, often in the presence of a base to neutralize the acid produced.^[10]

Visualizations



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Synthesis from 3-Aminopyridine.



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Use in Vonoprazan Synthesis.

Safety and Handling

Pyridine-3-sulfonyl chloride hydrochloride is a corrosive substance that can cause severe skin burns and eye damage.[7][11] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[3] It should be used in a well-ventilated area, preferably in a chemical fume hood.[3] Due to its reactivity with water, it must be stored in a tightly sealed container in a dry place, away from moisture.[2][3] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[3]

Conclusion

Pyridine-3-sulfonyl chloride hydrochloride is a valuable and reactive intermediate for organic synthesis, particularly in the pharmaceutical industry. Its ability to efficiently introduce the pyridine-3-sulfonyl moiety makes it an essential tool for the development of novel drug

candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. The provided experimental protocols and analytical methods offer a solid foundation for scientists working with this important compound.

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